1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C12H20N2 It is characterized by a pyrazole ring substituted with a cyclohexylmethyl group and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the reaction of cyclohexylmethyl hydrazine with an appropriate ketone or aldehyde to form the pyrazole ring. This is followed by the introduction of the ethanamine group through reductive amination or other suitable methods. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, agrochemicals, or other industrial applications.
Mechanism of Action
The mechanism by which 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various binding interactions, potentially modulating biological pathways and eliciting specific responses.
Comparison with Similar Compounds
Similar Compounds
1-(cyclohexylmethyl)-1H-pyrazole: Lacks the ethanamine group but shares the pyrazole and cyclohexylmethyl moieties.
1-(cyclohexylmethyl)-1H-pyrazol-4-ylmethanamine: Similar structure but with a methanamine group instead of ethanamine.
1-(cyclohexylmethyl)-3-methyl-1H-pyrazole: Contains a methyl group on the pyrazole ring in addition to the cyclohexylmethyl group.
Uniqueness
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to the presence of both the cyclohexylmethyl and ethanamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(cyclohexylmethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h7,9-11H,2-6,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKGTNUPDXSAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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